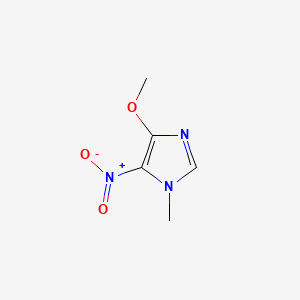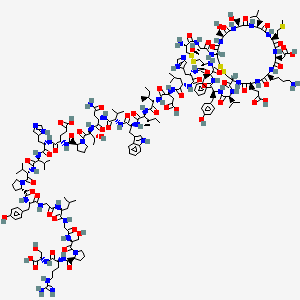
Nicotinic Acid-13C1 (~1per cent unlabeled)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic Acid-13C1, also known as 3-Pyridinecarboxylic Acid-13C1, is a labeled form of nicotinic acid where one carbon atom is replaced with the carbon-13 isotope. This compound is used extensively in research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nicotinic acid can be synthesized through several methods. One common method involves the oxidation of 3-methylpyridine (3-picoline) using nitric acid. This process involves the following steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized with nitric acid to produce nicotinic acid.
Purification: The resulting nicotinic acid is purified through crystallization or other purification techniques.
Industrial Production Methods: On an industrial scale, nicotinic acid is primarily produced by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and cost-effectiveness. it produces nitrous oxide as a by-product, which poses environmental challenges .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid undergoes various chemical reactions, including:
Oxidation: Nicotinic acid can be oxidized to produce nicotinic acid derivatives.
Reduction: It can be reduced to form nicotinamide.
Substitution: Nicotinic acid can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Nicotinamide: Formed through the reduction of nicotinic acid.
Nicotinic Acid Derivatives: Formed through oxidation or substitution reactions.
Aplicaciones Científicas De Investigación
Nicotinic Acid-13C1 is used in a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand chemical pathways.
Biology: Helps in studying the role of nicotinic acid in biological systems.
Medicine: Used in research to understand the pharmacokinetics and pharmacodynamics of nicotinic acid and its derivatives.
Industry: Employed in the production of labeled compounds for various industrial applications.
Mecanismo De Acción
Nicotinic acid exerts its effects through several mechanisms:
Metabolism: It is metabolized to nicotinamide adenine dinucleotide (NAD) via the Preiss-Handler pathway.
Receptor Interaction: Nicotinic acid interacts with specific receptors on adipocytes, regulating the formation and release of adipokines.
Redox Reactions: Acts as an electron donor or acceptor in redox reactions catalyzed by various enzymes.
Comparación Con Compuestos Similares
Inositol Hexanicotinate: A form of nicotinic acid bonded to inositol.
Extended-Release Nicotinic Acid: A form of nicotinic acid that is released gradually over time.
Uniqueness: Nicotinic Acid-13C1 is unique due to its isotopic labeling, which allows for precise tracing in metabolic studies. This makes it particularly valuable in research settings where understanding the detailed pathways and interactions of nicotinic acid is crucial .
Propiedades
Número CAS |
57987-14-1 |
|---|---|
Fórmula molecular |
C6H5NO2 |
Peso molecular |
124.103 |
Nombre IUPAC |
pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i6+1 |
Clave InChI |
PVNIIMVLHYAWGP-PTQBSOBMSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O |
Sinónimos |
3-Pyridinecarboxylic Acid-13C1; 3-Carboxylpyridine-13C1; 3-Carboxypyridine-13C1 Akotin-13C1; Apelagrin-13C1; Niacin-13C1; Niacor-13C1; Niaspan-13C1; Nicacid-13C1; Pelonin-13C1; Vitamin B3-13C1; Vitamin B5-13C1; Wampocap-13C1; β-Pyridinecarboxylic Aci |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)



![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)



